molecular formula C26H33N3O4S B2778616 N,N-diisopropyl-2-(3-((2-((4-methylbenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 894004-00-3

N,N-diisopropyl-2-(3-((2-((4-methylbenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No. B2778616
M. Wt: 483.63
InChI Key: UEVVDYHXQMBHRG-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or function if it is used in a specific context, such as a pharmaceutical drug or an industrial chemical.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, reagents, reaction conditions, and the overall yield of the reaction.



Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It would include the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Enzyme Inhibition and Anticancer Activity

  • Enzyme Inhibitory Potential : Research on sulfonamides with benzodioxane and acetamide moieties demonstrated substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase, highlighting potential applications in diabetes and Alzheimer's disease management (Abbasi et al., 2019).
  • Anticancer Agents : A study synthesized indapamide derivatives exhibiting proapoptotic activity on melanoma cell lines, indicating potential use in cancer treatment (Yılmaz et al., 2015).

Antimicrobial Activity

  • Isoxazole-Based Heterocycles : The synthesis of isoxazole-based heterocycles incorporating a sulfamoyl moiety showed promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Safety And Hazards

This would involve studying the safety and hazards associated with the compound. It would include its toxicity, flammability, and environmental impact.


Future Directions

This would involve discussing potential future research directions. This could include potential applications of the compound, areas where further research is needed, or potential improvements to its synthesis.


I hope this general outline is helpful. For a more detailed analysis, I would recommend consulting a chemistry textbook or a scientific literature database. Please note that handling chemicals should always be done in a controlled environment following appropriate safety procedures. If you have any other questions, feel free to ask!


properties

IUPAC Name

2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O4S/c1-18(2)29(19(3)4)26(31)16-28-15-24(22-8-6-7-9-23(22)28)34(32,33)17-25(30)27-14-21-12-10-20(5)11-13-21/h6-13,15,18-19H,14,16-17H2,1-5H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVVDYHXQMBHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diisopropyl-2-(3-((2-((4-methylbenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide

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